molecular formula C9H12N2O2 B12076614 N-[2-(3-methoxyphenyl)ethyl]nitrous amide

N-[2-(3-methoxyphenyl)ethyl]nitrous amide

Cat. No.: B12076614
M. Wt: 180.20 g/mol
InChI Key: ZMKHVAVKSPQMOJ-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)ethyl]nitrous amide is a chemical compound that belongs to the class of nitrosamides Nitrosamides are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]nitrous amide typically involves the reaction of N-monosubstituted carboxamides with nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the N-nitrosamide .

Industrial Production Methods

Industrial production methods for nitrosamides, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and safety measures are crucial due to the potential carcinogenic nature of nitrosamides .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]nitrous amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]nitrous amide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of other chemical compounds and materials

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]nitrous amide involves its interaction with molecular targets and pathways within biological systems. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in the modification of proteins, DNA, and other cellular components, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3-methoxyphenyl)ethyl]nitrous amide include other nitrosamides such as N-nitrosoureas, N-nitrosoguanidines, and N-nitrosocarbamates. These compounds share the nitroso group bonded to the nitrogen of an amide or similar functional group .

Uniqueness

This compound is unique due to its specific structural features, including the methoxyphenyl and ethyl groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to explore new applications and understand its mechanisms of action.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]nitrous amide

InChI

InChI=1S/C9H12N2O2/c1-13-9-4-2-3-8(7-9)5-6-10-11-12/h2-4,7H,5-6H2,1H3,(H,10,12)

InChI Key

ZMKHVAVKSPQMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNN=O

Origin of Product

United States

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